N-(9-Deoxy-epi-cinchonidin-9-yl)picolinamide
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Overview
Description
N-(9-Deoxy-epi-cinchonidin-9-yl)picolinamide is a synthetic organic compound with the molecular formula C25H26N4O and a molecular weight of 398.51 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Deoxy-epi-cinchonidin-9-yl)picolinamide typically involves the reaction of 9-deoxy-epi-cinchonidin with picolinamide under specific conditions. The reaction conditions may include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and controlled environments to ensure purity and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(9-Deoxy-epi-cinchonidin-9-yl)picolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or tosylates.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(9-Deoxy-epi-cinchonidin-9-yl)picolinamide has several scientific research applications:
Chemistry: It can be used as a synthetic intermediate in the preparation of other organic compounds.
Biology: The compound may serve as a tool in proteomics research, aiding in the study of protein interactions and functions.
Industry: Use in the development of asymmetric organocatalysts for various chemical reactions.
Mechanism of Action
The mechanism by which N-(9-Deoxy-epi-cinchonidin-9-yl)picolinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Cinchonidin
Picolinamide derivatives
Other cinchona alkaloid derivatives
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Properties
Molecular Formula |
C25H26N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17-,18-,23-,24-/m0/s1 |
InChI Key |
DKBSGEPCDLMFJP-MQQADFIWSA-N |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
Origin of Product |
United States |
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